molecular formula C16H13ClN2O3S B2914155 N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-68-9

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No. B2914155
CAS RN: 343372-68-9
M. Wt: 348.8
InChI Key: KDAHODOKKYYJCV-UHFFFAOYSA-N
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Description

“N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide” is a chemical compound . It is part of a class of compounds known as sulfonamides, which are commonly used worldwide .


Synthesis Analysis

The synthesis of similar sulfonamide compounds has been reported in the literature . For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study reported the modification of primary amine functionalized drugs via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

Photostability Studies

The photostability of related benzenesulfonamide derivatives, like sulfamethoxazole, has been studied. Sulfamethoxazole undergoes photochemical decomposition in acidic aqueous solutions, producing various photoproducts. This kind of research can provide insights into the stability and behavior of related compounds under light exposure (Wei Zhou & D. Moore, 1994).

Synthesis and Biological Evaluation

Research includes the synthesis of novel benzenesulfonamide derivatives for biological evaluation. The focus is on the reactivity of these compounds and their potential interactions with biological targets, such as inhibiting the KSHV thymidylate synthase complex, which can provide insights for the development of new therapeutic agents (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Crystallographic Studies

The study of crystal structures and hydrogen-bonding patterns in similar compounds, like 4‐[(5‐methylisoxazol‐3‐yl)aminosulfonyl]anilinium chloride, contributes to understanding the molecular geometries and intermolecular interactions of these substances. This knowledge is crucial for predicting how these compounds might interact in biological systems or form complexes (A. Subashini et al., 2007).

Molecular Docking and DFT Calculations

Molecular docking studies and Density Functional Theory (DFT) calculations are conducted on benzenesulfonamide derivatives to understand their molecular orientation and interactions within biological targets. This research can guide the design of new drugs and help in predicting their pharmacological properties (B. J. Al-Hourani et al., 2015).

Environmental Research

Studies on the extraction and analysis of benzenesulfonamides, like N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, from environmental samples (soil, air, water) are crucial. These investigations help in understanding the distribution and potential impact of these compounds in the environment (Andrea Speltini et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-15-9-5-4-8-14(15)16-10-12(22-19-16)11-18-23(20,21)13-6-2-1-3-7-13/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAHODOKKYYJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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